molecular formula C12H10N2S B11711591 N-phenyl-2-pyridinecarbothioamide CAS No. 13225-84-8

N-phenyl-2-pyridinecarbothioamide

Cat. No.: B11711591
CAS No.: 13225-84-8
M. Wt: 214.29 g/mol
InChI Key: HOMILEBHBIPJEZ-UHFFFAOYSA-N
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Description

N-phenyl-2-pyridinecarbothioamide is a compound that has garnered interest due to its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenyl group attached to a pyridine ring through a carbothioamide linkage. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-pyridinecarbothioamide typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in 2-picoline under reflux conditions. The reaction is carried out at 135°C for 48 hours . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-pyridinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-phenyl-2-pyridinecarbothioamide, particularly in its role as an anticancer agent, involves its interaction with histone proteins. The compound forms adducts at histidine side chains on the nucleosome surface and within the nucleosome core, interfering with chromatin activity and thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-pyridinecarbothioamide
  • N-(4-fluorophenyl)-2-pyridinecarbothioamide
  • N-(2,4,6-trimethylphenyl)-2-pyridinecarbothioamide

Uniqueness

N-phenyl-2-pyridinecarbothioamide stands out due to its high lipophilicity and small size, which contribute to its effectiveness as an anticancer agent. Its stability in acidic conditions and low reactivity towards biological nucleophiles make it suitable for oral administration .

Properties

CAS No.

13225-84-8

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-phenylpyridine-2-carbothioamide

InChI

InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

HOMILEBHBIPJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2

Origin of Product

United States

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